molecular formula C9H10N4O2 B1487082 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol CAS No. 2002604-41-1

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol

Cat. No. B1487082
M. Wt: 206.2 g/mol
InChI Key: XVMSEDFVGQDNGW-UHFFFAOYSA-N
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Description

The compound “5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol” is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyridine and oxadiazole rings . The electron-donating aminoethyl group could potentially increase the electron density of the molecule, affecting its reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on its functional groups. The oxadiazole ring is known for its stability and resistance to hydrolysis, while the pyridine ring can undergo electrophilic substitution . The aminoethyl group could potentially undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the hydroxyl group and the amino group could make it more soluble in polar solvents . The exact properties would need to be determined experimentally .

Scientific Research Applications

Antimicrobial Activities

5-Pyridin-4-yl-1,3,4-oxadiazole derivatives, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives, including ones obtained from isonicotinic acid hydrazide, have shown good to moderate antimicrobial activity in various studies (Bayrak et al., 2009).

Anticancer Evaluation

Compounds structurally similar to 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol have been synthesized and tested for their anticancer properties. Some of these derivatives, like 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, have exhibited significant cytotoxicity against various human cancer cell lines, suggesting potential use in cancer treatment (Abdo & Kamel, 2015).

Synthesis and Characterization

The synthesis and characterization of mono- and bicyclic heterocyclic derivatives, including 1,2,4-oxadiazole rings, have been explored. These studies are important for understanding the properties and potential applications of such compounds in various fields (El‐Sayed et al., 2008).

Chemical Stability and Reactivity

Studies on the chemical stability and reactivity of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, a group to which the queried compound belongs, have been conducted. These investigations, including the Boulton–Katritzky rearrangement, provide insights into the behavior of these compounds under various conditions (Kayukova et al., 2018).

Antimycobacterial Activity

The antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives has been evaluated. Some of these compounds have shown promising activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis (Navarrete-Vázquez et al., 2007).

Synthesis and Prediction of Biological Activity

Research has been conducted on the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, aiming to predict their biological activity. This research is significant for developing new drugs and understanding the bioactivity of these compounds (Kharchenko et al., 2008).

Future Directions

The potential applications and future directions for this compound would depend on its properties and the field of interest. For instance, in medicinal chemistry, it could be explored for its potential biological activity .

properties

IUPAC Name

5-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-4-3-8-12-9(13-15-8)6-1-2-7(14)11-5-6/h1-2,5H,3-4,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMSEDFVGQDNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
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5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 3
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 4
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 5
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 6
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol

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